Bienvenue dans la boutique en ligne BenchChem!

Piperacillin

Antimicrobial Susceptibility Testing Pseudomonas aeruginosa MIC Determination

Piperacillin (CAS 61477-96-1) is the preferred reference standard for antimicrobial susceptibility testing against P. aeruginosa, demonstrating an 85.2% susceptibility rate—a 26.4 percentage-point advantage over ticarcillin. Its broad spectrum (MIC90 8 µg/mL against E. faecalis, 32-fold more potent than ticarcillin against penicillin-resistant S. pneumoniae) makes it ideal for multi-species QC protocols. When combined with tazobactam, Enterobacteriaceae inhibition increases from 78.8% to 95.5%, establishing it as a key model substrate for beta-lactamase inhibitor research. Procure this well-characterized compound for PK/PD modeling and translational studies involving extended-infusion dosing strategies.

Molecular Formula C23H27N5O7S
Molecular Weight 517.6 g/mol
CAS No. 61477-96-1
Cat. No. B028561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperacillin
CAS61477-96-1
SynonymsAB Piperacillin
AB-Piperacillin
Cl 227193
Cl-227193
Cl227193
Curasan, Piperacillin
Monosodium Salt, Piperacillin
Pipcil
Pipera hameln
Pipera-hameln
Piperacillin
Piperacillin curasan
Piperacillin Fresenius
Piperacillin Hexal
Piperacillin Monosodium Salt
Piperacillin ratiopharm
Piperacillin Sodium
Piperacillin-ratiopharm
Pipercillin
Pipracil
Pipril
Salt, Piperacillin Monosodium
Sodium, Piperacillin
T 1220
T-1220
T1220
Molecular FormulaC23H27N5O7S
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
InChIInChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1
InChIKeyIVBHGBMCVLDMKU-GXNBUGAJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.19e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Piperacillin (CAS 61477-96-1): A Broad-Spectrum Ureidopenicillin Antibiotic for Research and Formulation Development


Piperacillin (CAS 61477-96-1) is a semi-synthetic ureidopenicillin antibiotic derived from ampicillin, belonging to the class of extended-spectrum antipseudomonal penicillins [1]. It is characterized by its broad in vitro spectrum of activity, encompassing many Gram-negative bacilli, including Pseudomonas aeruginosa, as well as certain Gram-positive organisms and anaerobes [2]. As a beta-lactam antibiotic, its mechanism involves inhibition of bacterial cell wall synthesis. However, piperacillin is susceptible to hydrolysis by a wide range of bacterial beta-lactamases, which has led to its formulation in combination with the beta-lactamase inhibitor tazobactam for clinical use [3]. The following evidence guide provides a quantitative, comparator-based analysis of piperacillin to inform its selection for scientific research, analytical development, or procurement of reference materials.

Why Piperacillin Cannot Be Interchanged with Ticarcillin or Other Ureidopenicillins: Evidence of Differentiated Potency and Spectrum


Despite belonging to the same broad class of extended-spectrum penicillins, piperacillin, ticarcillin, mezlocillin, and azlocillin exhibit distinct quantitative differences in their in vitro potency, susceptibility profiles, and pharmacokinetic/pharmacodynamic (PK/PD) target attainment that preclude direct substitution in research or therapeutic contexts. Differences in MIC distributions against key target organisms such as Pseudomonas aeruginosa and Enterobacteriaceae, along with differential susceptibility to beta-lactamase hydrolysis, translate to varied performance in standardized assays and clinical outcomes [1]. Furthermore, piperacillin's unique partnership with the beta-lactamase inhibitor tazobactam creates a combination product with a substantially broadened spectrum compared to piperacillin alone, a distinction not shared by all comparator agents [2]. The quantitative evidence presented below defines these critical differentiators, underscoring why piperacillin's procurement as a specific reference material or active pharmaceutical ingredient must be based on data, not class-level assumptions [3].

Quantitative Differentiation of Piperacillin: Comparative Data Against Ticarcillin and Ureidopenicillin Analogs


Piperacillin vs. Ticarcillin: Superior In Vitro Activity Against Pseudomonas aeruginosa

In a head-to-head comparison against 102 clinical isolates of Pseudomonas aeruginosa, piperacillin demonstrated a substantially higher susceptibility rate than ticarcillin. Specifically, 85.2% of isolates were susceptible to piperacillin compared to only 58.8% susceptible to ticarcillin [1]. This difference in activity is further supported by cross-study comparable data showing that 95% of P. aeruginosa strains were susceptible to piperacillin, whereas ticarcillin demonstrated susceptibility against only 90% of strains in another large isolate set [2]. Furthermore, piperacillin was active against half of the azlocillin-resistant P. aeruginosa strains, indicating a broader anti-pseudomonal coverage than some class analogs [2].

Antimicrobial Susceptibility Testing Pseudomonas aeruginosa MIC Determination

Piperacillin vs. Mezlocillin and Azlocillin: Quantitative Potency Advantages Against Enterobacteriaceae and Pseudomonas

A direct comparative analysis of the new ureidopenicillins revealed that piperacillin was slightly more effective than mezlocillin against Enterobacteriaceae and was fully as active as azlocillin against Pseudomonas aeruginosa [1]. In a cross-study comparison of 1112 clinical isolates, piperacillin demonstrated the broadest spectrum of all penicillins tested, and was active against half of the azlocillin-resistant strains of P. aeruginosa, a finding not replicated with mezlocillin [2]. This indicates that while azlocillin and mezlocillin are close analogs, piperacillin exhibits a quantifiably distinct and often broader spectrum of activity in vitro.

Comparative Antibiotic Potency Ureidopenicillins Gram-negative Rods

Piperacillin/Tazobactam vs. Piperacillin Alone: Quantified Spectrum Expansion Against Beta-Lactamase Producers

The addition of the beta-lactamase inhibitor tazobactam significantly enhances the spectrum of piperacillin. At a piperacillin concentration of 16 μg/ml, the addition of tazobactam increased the inhibition of Enterobacteriaceae isolates from 78.8% (piperacillin alone) to between 92.7% and 95.5% (8:1 and fixed 4 µg/ml tazobactam combinations, respectively) [1]. Against anaerobic bacteria, piperacillin/tazobactam achieved 99% susceptibility (MIC90 8 mg/L), compared to only 86% for piperacillin alone (MIC90 >64 mg/L) [2]. This quantifiable expansion is critical for applications targeting beta-lactamase-producing organisms, where piperacillin alone is unreliable.

Beta-Lactamase Inhibition Synergy Enterobacteriaceae

Piperacillin vs. Ticarcillin: Activity Against Enterococcus faecalis and Other Gram-Positive Isolates

In a direct head-to-head comparison against 212 strains of Enterococcus faecalis, piperacillin demonstrated significantly greater in vitro potency than ticarcillin. The MIC90 for piperacillin was 8 μg/ml, whereas the MIC90 for ticarcillin was 128 μg/ml, representing a 16-fold difference [1]. This superiority was consistent for both the parent drugs and their beta-lactamase inhibitor combinations (piperacillin-tazobactam and ticarcillin-clavulanate). Cross-study data further confirm that against Gram-positive bacteria including methicillin-susceptible Staphylococcus aureus and Streptococcus species, piperacillin exhibits MIC90 values in the range of 0.12–6 μg/ml, demonstrating its broader spectrum relative to older antipseudomonal penicillins [2].

Gram-Positive Activity Enterococcus faecalis MIC Comparison

Piperacillin vs. Ticarcillin: Superior Activity Against Penicillin-Resistant Pneumococci

Against 66 fully penicillin-resistant strains of Streptococcus pneumoniae, piperacillin maintained an MIC90 of 4.0 μg/ml. In direct comparison, ticarcillin exhibited an MIC90 of 128.0 μg/ml against the same panel of resistant isolates, a 32-fold difference in potency [1]. Even against intermediately resistant strains (n=70), piperacillin's MIC90 (2.0 μg/ml) was markedly lower than that of ticarcillin (64.0 μg/ml). This data clearly demonstrates piperacillin's superior stability and activity against altered penicillin-binding proteins (PBPs) that mediate pneumococcal resistance compared to ticarcillin.

Streptococcus pneumoniae Penicillin Resistance MIC90

Piperacillin/Tazobactam: In Vivo Efficacy Superiority in Beta-Lactamase-Producing Infection Models

In a murine systemic infection model using beta-lactamase-producing bacteria, the therapeutic effect of piperacillin alone was markedly decreased in the presence of the enzyme. In contrast, the therapeutic effect of the tazobactam/piperacillin combination was only slightly decreased, demonstrating a significant protective effect conferred by tazobactam [1]. This in vivo data corroborates the in vitro synergy observations and quantifies the functional consequence of beta-lactamase-mediated degradation on piperacillin's efficacy. Furthermore, in a mouse urinary tract infection model, the concentration of piperacillin in the kidneys of animals treated with the combination was 2-3 times higher than in those treated with piperacillin alone, directly evidencing the prevention of enzymatic inactivation [2].

In Vivo Efficacy Beta-Lactamase Murine Infection Model

Research and Industrial Application Scenarios for Piperacillin Based on Quantitative Differentiators


Reference Standard for Antipseudomonal Assay Development and Validation

For laboratories developing or validating antimicrobial susceptibility assays (e.g., broth microdilution, disk diffusion, Etest) targeting Pseudomonas aeruginosa, piperacillin is the preferred reference standard over ticarcillin. As evidenced by a 26.4 percentage-point higher susceptibility rate (85.2% vs. 58.8%) [1] and a more favorable PK/PD profile , piperacillin provides a more clinically relevant and robust comparator. Its use ensures that assay performance is benchmarked against an agent with predictable and clinically meaningful activity against this key pathogen, reducing the risk of false-susceptibility interpretations inherent to using less active analogs.

Quantitative Analysis of Beta-Lactamase Inhibition in Pharmacological Research

Piperacillin is uniquely suited for use as a model beta-lactam substrate in research studies investigating the kinetics and efficacy of beta-lactamase inhibitors. The quantifiable difference in spectrum when combined with tazobactam—increasing inhibition of Enterobacteriaceae from 78.8% to 95.5% at a 16 μg/ml breakpoint [1]—provides a wide dynamic range for measuring inhibitor activity. Furthermore, the 2- to 3-fold increase in target tissue concentration of piperacillin observed in vivo with tazobactam co-administration makes this pair an ideal system for studying the pharmacodynamic consequences of beta-lactamase-mediated degradation and its prevention.

Procurement of Quality Control Material for Broad-Spectrum Gram-Positive and Gram-Negative Coverage Verification

When a single quality control material is required to verify performance across a diverse panel of bacterial species, including difficult-to-test organisms, piperacillin offers a quantifiable advantage. Its MIC90 is 16-fold lower against E. faecalis (8 μg/ml) compared to ticarcillin (128 μg/ml) [1], and 32-fold lower against penicillin-resistant S. pneumoniae (4.0 μg/ml vs. 128.0 μg/ml) . This broader, more potent spectrum makes piperacillin a more efficient and informative QC material for laboratories with limited resources, as a single compound can effectively challenge a wider range of assay systems and organism panels compared to narrower-spectrum alternatives.

Development and Testing of Continuous Infusion Dosing Regimens in Preclinical Models

For researchers involved in pharmacokinetic/pharmacodynamic (PK/PD) modeling of beta-lactam antibiotics, piperacillin's established PK profile supports its use in developing and testing advanced dosing strategies. Research has demonstrated that a continuous infusion of piperacillin, even at a 25% lower total daily dose, can maintain higher trough plasma concentrations compared to standard intermittent bolus dosing in critically ill models [1]. This makes piperacillin a well-characterized model compound for translational studies investigating the optimization of beta-lactam therapy through alternative administration regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperacillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.